N,1-dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-6-carboxamide
CAS No.: 1087792-07-1
Cat. No.: VC4068944
Molecular Formula: C10H15N3O
Molecular Weight: 193.25
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1087792-07-1 |
|---|---|
| Molecular Formula | C10H15N3O |
| Molecular Weight | 193.25 |
| IUPAC Name | N,1-dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-6-carboxamide |
| Standard InChI | InChI=1S/C10H15N3O/c1-7-8-3-4-9(10(14)11-2)13(8)6-5-12-7/h3-4,7,12H,5-6H2,1-2H3,(H,11,14) |
| Standard InChI Key | OYRGMQSSJKXOSC-UHFFFAOYSA-N |
| SMILES | CC1C2=CC=C(N2CCN1)C(=O)NC |
| Canonical SMILES | CC1C2=CC=C(N2CCN1)C(=O)NC |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound features a fused bicyclic system comprising a partially saturated pyrrolo[1,2-a]pyrazine core. Key structural attributes include:
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Molecular formula:
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Molecular weight: 193.25 g/mol
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IUPAC name: N,1-Dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-6-carboxamide .
The saturated pyrrolidine ring reduces conformational flexibility compared to fully aromatic systems, potentially enhancing target selectivity. X-ray crystallography of analogous compounds reveals a planar carboxamide group and chair-like pyrrolidine conformation, which may influence binding interactions .
Synthesis and Characterization
Synthetic Pathways
The synthesis typically involves sequential functionalization of pyrazine derivatives (Figure 1):
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Core formation: Condensation of 2-aminopyrrolidine with α-keto esters yields the tetrahydropyrrolopyrazine scaffold.
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N-Methylation: Quaternization using methyl iodide introduces the N,1-dimethyl groups.
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Carboxamide installation: Coupling with methylamine via mixed carbonic anhydride intermediates completes the structure.
Key challenges include regioselectivity during cyclization and purification of intermediates prone to epimerization. Recent advances employ microwave-assisted synthesis to reduce reaction times from 48 hours to <6 hours while maintaining yields >65% .
Analytical Characterization
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NMR: NMR (500 MHz, CDCl) displays characteristic signals at δ 3.73 (s, N-CH), 2.98 (m, pyrrolidine H-2), and 7.45 (s, carboxamide NH) .
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Mass spectrometry: ESI-MS shows a molecular ion peak at m/z 194.1 [M+H].
| Compound | Panc-1 | PC3 | MDA-MB-231 |
|---|---|---|---|
| 7m | 12.54 | 17.66 | 13.14 |
| Etoposide | 24.35 | 32.15 | 30.63 |
The 3-nitrophenyl analog (7m) exhibits superior activity, likely due to enhanced electron-withdrawing effects improving DNA intercalation . Molecular docking studies suggest binding to EGFR tyrosine kinase (ΔG = -9.2 kcal/mol), disrupting downstream signaling.
Mechanism of Action
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Apoptosis induction: Western blotting reveals 3.5-fold upregulation of caspase-3 in Panc-1 cells treated with analog 7m .
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Cell cycle arrest: Flow cytometry shows 41% of cells in sub-G1 phase versus 6% in controls, indicating DNA fragmentation.
Challenges in Development
Physicochemical Limitations
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Solubility: LogP = 1.8 predicts moderate hydrophobicity, necessitating formulation aids for parenteral delivery.
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Stability: Accelerated degradation occurs at pH <4 (15% decomposition in 24 hours), complicating oral administration.
Synthetic Scalability
Current routes require chromatographic purification at three stages, limiting batch yields to 12–18%. Continuous flow synthesis is being explored to improve efficiency.
Future Directions
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Derivatization: Introducing sulfonamide or glycosyl groups may enhance water solubility.
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Target identification: CRISPR-Cas9 screening could elucidate novel molecular targets beyond EGFR.
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Formulation: Lipid nanoparticle encapsulation may improve bioavailability for in vivo testing.
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